E-1-Octenylboronic acid

Catalog No.
S3226663
CAS No.
42599-16-6
M.F
C8H17BO2
M. Wt
156.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E-1-Octenylboronic acid

CAS Number

42599-16-6

Product Name

E-1-Octenylboronic acid

IUPAC Name

[(E)-oct-1-enyl]boronic acid

Molecular Formula

C8H17BO2

Molecular Weight

156.03

InChI

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+

InChI Key

RBTAJLKAPFBZDQ-BQYQJAHWSA-N

SMILES

B(C=CCCCCCC)(O)O

Solubility

not available

Organic Synthesis and Medicinal Chemistry

E-OBA serves as a versatile building block for organic synthesis, particularly in the creation of complex molecules with potential medicinal applications. The boronic acid group can participate in various coupling reactions, allowing researchers to attach the E-OBA unit to other molecular fragments. This ability is crucial in constructing novel drug candidates with specific functionalities (). For instance, E-OBA can be incorporated into molecules targeting specific enzymes or receptors in the body.

Here are some examples of E-OBA's use in medicinal chemistry research:

  • Development of enzyme inhibitors: E-OBA can be used to create inhibitors for enzymes involved in various diseases. By binding to the enzyme's active site, these inhibitors can block its function and potentially offer therapeutic benefits ().
  • Synthesis of bioactive molecules: E-OBA can be a building block for molecules with potential antibiotic, anti-inflammatory, or anti-cancer properties. Researchers can explore the biological activity of these newly synthesized molecules to identify promising drug candidates.

Material Science Applications

E-OBA's properties also hold potential for applications in material science research. The boronic acid group can interact with other molecules through reversible covalent bonds. This characteristic allows for the design of self-assembling materials with unique properties. For example, E-OBA could be used to create:

  • Polymers with specific functionalities: By incorporating E-OBA into polymer chains, researchers can design materials with desired properties like conductivity or self-healing capabilities.
  • Molecular sensors: E-OBA's ability to form reversible bonds can be harnessed to create sensors that detect specific molecules. The binding event can trigger a signal, allowing for the detection of a target molecule in a sample.

E-1-Octenylboronic acid, also known as trans-1-octen-1-ylboronic acid, is an organic compound characterized by the presence of a boronic acid functional group attached to an octene chain. Its chemical formula is C₈H₁₃B O₂, and it has a molecular weight of 153.00 g/mol. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and dichloromethane. The unique structure of E-1-Octenylboronic acid allows it to participate in various

E-1-Octenylboronic acid itself doesn't possess a defined biological mechanism of action. Its primary function lies in its ability to be incorporated into more complex molecules through Suzuki-Miyaura coupling. These resulting molecules might then exhibit various biological activities depending on their structure.

For example, E-1-Octenylboronic acid could be used to create novel pharmaceuticals with specific target interactions or improved properties [].

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds .
  • Ring-Opening Reactions: It serves as a chiral reactant in ring-opening reactions, which are essential in synthesizing more complex molecules .
  • Nucleophilic Additions: The boronic acid moiety allows for nucleophilic addition to carbonyl compounds, facilitating the formation of alcohols .

E-1-Octenylboronic acid can be synthesized through various methods:

  • Borylation of Alkenes: One common method involves the borylation of 1-octene using boron reagents such as bis(pinacolato)diboron in the presence of a catalyst like palladium .
  • Hydroboration-Oxidation: Another approach includes hydroboration of 1-octene followed by oxidation with hydrogen peroxide to yield the corresponding alcohol, which can then be converted into the boronic acid.
  • Direct Boronation: The direct reaction of octene with boron trioxide or boron trifluoride can also yield E-1-Octenylboronic acid .

E-1-Octenylboronic acid finds applications primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: The compound can be utilized in creating polymeric materials with specific properties due to its functional groups.
  • Chemical Probes: E-1-Octenylboronic acid can act as a chemical probe for studying biological systems due to its reactivity with biomolecules.

E-1-Octenylboronic acid shares similarities with other boronic acids but exhibits unique characteristics due to its specific alkene chain length and configuration. Below are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Phenylboronic AcidContains a phenyl group instead of an octene chainWidely used in pharmaceuticals and agrochemicals
3-Pyridinylboronic AcidContains a pyridine ringKnown for its role in medicinal chemistry
4-Ethoxyphenylboronic AcidContains an ethoxy group on the phenyl ringUseful in coupling reactions for complex syntheses

E-1-Octenylboronic acid's uniqueness lies in its ability to participate effectively in cross-coupling reactions due to its aliphatic nature while also providing opportunities for functionalization that are not typically available with aromatic or heterocyclic boronic acids.

Evolution of Organoboron Chemistry

Organoboron compounds gained prominence in the mid-20th century with the discovery of hydroboration by Herbert C. Brown, which earned him the Nobel Prize in Chemistry in 1979. Early applications focused on trialkylboranes, but the limited stability and reactivity of these reagents spurred interest in boronic acids. The introduction of the Suzuki-Miyaura cross-coupling reaction in 1979 marked a turning point, as it leveraged boronic acids’ ability to form carbon-carbon bonds under mild conditions. E-1-Octenylboronic acid, first synthesized in the late 20th century, became notable for its compatibility with this reaction, particularly in constructing alkenyl-substituted products.

Synthesis and Early Applications

Initial syntheses of E-1-Octenylboronic acid involved hydroboration of 1-octyne followed by oxidation, though modern routes often employ palladium-catalyzed borylation of alkenyl halides. Early studies highlighted its utility in forming conjugated dienes, critical intermediates in natural product synthesis. For example, its use in coupling reactions with aryl halides enabled efficient access to styrene derivatives, which are foundational in polymer chemistry.

Transition Metal-Catalyzed Hydroboration of 1-Octyne

9-BBN-Mediated Stereoselective Synthesis

The hydroboration of 1-octyne using 9-borabicyclononane (9-BBN) represents a cornerstone in the stereoselective synthesis of E-1-octenylboronic acid. This method exploits the unique steric and electronic properties of 9-BBN to achieve anti-Markovnikov addition with exceptional regiocontrol [3]. The reaction proceeds via a concerted syn addition mechanism, where the boron atom attaches to the terminal carbon of the alkyne, while hydrogen adds to the adjacent position [4]. This pathway ensures the formation of the (E)-isomer due to the preferential stabilization of the transition state in less sterically hindered configurations [6].

Key experimental conditions involve the use of tetrahydrofuran (THF) as a coordinating solvent, which stabilizes the 9-BBN reagent and enhances reaction homogeneity [3]. A typical procedure involves the dropwise addition of a 0.5 M 9-BBN solution in THF to 1-octyne at 0°C, followed by gradual warming to room temperature. The resulting trialkylborane intermediate undergoes oxidative workup with aqueous sodium hydroxide and hydrogen peroxide to yield the target boronic acid [2].

Table 1: Optimization Parameters for 9-BBN-Mediated Synthesis

ParameterOptimal ConditionEffect on Yield/Selectivity
Temperature0°C → RT gradientMinimizes side reactions
SolventAnhydrous THFEnhances boron coordination
Oxidizing Agent3 M NaOH/H₂O₂Completes boron oxidation
Reaction Time4–6 hoursEnsures full conversion

The stereochemical outcome is further influenced by the bulky bicyclic structure of 9-BBN, which prevents free rotation around the boron-carbon bond and enforces a planar transition state [6]. This geometric constraint ensures >95% stereoselectivity for the E-isomer under optimized conditions [3].

Palladium-Coordinated Asymmetric Hydroboration Systems

Palladium catalysis has emerged as a powerful tool for achieving enantioselective hydroboration of 1-octyne. Systems employing PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) demonstrate remarkable activity in cross-coupling reactions with haloalkenes, enabling the direct synthesis of functionalized alkenylboronates [5]. The catalytic cycle initiates with oxidative addition of the palladium precursor to 1-octyne, forming a π-alkyne complex that undergoes transmetalation with diboron reagents such as bis(pinacolato)diboron (B₂pin₂) [5].

Recent advances highlight the role of aqueous reaction media in improving catalytic efficiency. For instance, substituting traditional organic solvents with water increases yields from 45% to 58% while suppressing unwanted isomerization [5]. The addition of acetic acid as a proton source further enhances regioselectivity by stabilizing the palladium hydride intermediate during the hydroboration step [5].

Table 2: Palladium-Catalyzed Hydroboration Performance Metrics

ConditionTHF SystemAqueous System
Yield45%58%
Isomer Purity75% E-isomer92% E-isomer
Reaction Time24 hours16 hours
Catalyst Loading5 mol%3 mol%

Chiral phosphine ligands, such as (R)-BINAP, introduce asymmetry into the reaction, enabling enantiomeric excess values exceeding 80% for non-racemic E-1-octenylboronic acid derivatives [5]. The palladium center’s coordination geometry dictates the face-selective approach of the borane reagent, with bulky ligands favoring the formation of the (E)-configured product [5].

Organoboron-Catalyzed Hydroboration-Oxidation Pathways

Mechanistic Insights into Borane-Catalyzed Alkyne Functionalization

Borane-mediated hydroboration follows a three-step mechanism: (1) π-complexation of the alkyne with BH₃, (2) concerted syn addition of boron and hydrogen across the triple bond, and (3) oxidative cleavage of the boron-carbon bond [4]. Density functional theory (DFT) calculations reveal that the reaction proceeds through a cyclic transition state where the boron atom interacts simultaneously with both π-electrons of the alkyne [6]. This concerted pathway avoids the formation of high-energy carbocation intermediates, explaining the reaction’s tolerance for diverse functional groups [4].

The rate-determining step involves the initial coordination of BH₃ to the alkyne, which is highly sensitive to steric effects. Bulky substituents on the alkyne retard this step, necessitating elevated temperatures or prolonged reaction times [6]. In contrast, electron-withdrawing groups accelerate the process by polarizing the triple bond and enhancing electrophilic boron attack [4].

Solvent Effects and Reaction Kinetics Optimization

Solvent polarity profoundly impacts hydroboration efficiency. Polar aprotic solvents like THF stabilize the borane-alkyne complex through Lewis acid-base interactions, increasing reaction rates by up to 300% compared to non-coordinating solvents [3]. Kinetic studies demonstrate a second-order dependence on borane concentration in ethereal solvents, shifting to first-order kinetics in hydrocarbon media due to changes in transition state solvation [2].

Table 3: Solvent-Dependent Kinetic Parameters

SolventDielectric ConstantRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
THF7.50.4562.8
Hexane1.90.1289.4
DCM8.90.3867.2

Temperature optimization studies reveal an ideal range of 25–40°C for maximal conversion while minimizing boron decomposition pathways [3]. Above 60°C, competing hydroboration of solvent molecules becomes significant, particularly in THF-based systems [2]. Microwave-assisted protocols reduce reaction times from hours to minutes by enabling rapid, uniform heating of the borane-alkyne complex [5].

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has revolutionized organic synthesis by providing a general, mild, and highly efficient method for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides [1] [2]. E-1-Octenylboronic acid has emerged as a particularly valuable coupling partner in these transformations, offering unique advantages in terms of stereoselectivity and functional group tolerance that distinguish it from other alkenylboronic acid derivatives.

Construction of Hydrocarbon-Substituted Aromatic Systems

The application of E-1-Octenylboronic acid in constructing hydrocarbon-substituted aromatic systems represents one of the most significant achievements in modern cross-coupling methodology [1] [3]. The exceptional stereochemical fidelity of this compound enables the formation of complex aromatic frameworks with precisely controlled substitution patterns, making it an indispensable tool for accessing sophisticated molecular architectures.

Research investigations have demonstrated that E-1-Octenylboronic acid exhibits remarkable reactivity profiles when coupled with various aromatic halides under optimized palladium-catalyzed conditions [1] [4]. The coupling reactions typically proceed with excellent preservation of the E-configuration of the alkene moiety, yielding products with stereoselectivities exceeding 99% in most cases. This exceptional stereocontrol has been attributed to the rigid transition state geometry imposed by the palladium catalyst system and the inherent conformational preferences of the octenyl substituent.

Comprehensive screening studies have revealed that biphenyl derivatives can be synthesized in 82% yield using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and N,N-dimethylformamide as the solvent at 80°C [1] [2]. The reaction conditions have been optimized to minimize competing side reactions such as homocoupling and protodeboronation, which can significantly impact the overall efficiency of the transformation.

Naphthyl-octene conjugates represent another important class of hydrocarbon-substituted aromatic systems accessible through E-1-Octenylboronic acid coupling [3] [4]. These compounds, obtained in 78% yield under modified reaction conditions employing palladium(II) acetate, triphenylphosphine, and cesium carbonate in toluene at 100°C, demonstrate the versatility of this reagent in constructing extended π-conjugated systems. The electronic properties of the naphthyl system require slightly elevated temperatures to achieve optimal conversion, but the stereochemical integrity of the product remains exceptional with >98% E-selectivity.

Thiophene-octene systems have been successfully synthesized using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, showcasing the compatibility of E-1-Octenylboronic acid with heterocyclic aromatic systems [5] [2]. The yield of 85% obtained under these conditions demonstrates the robust nature of the coupling methodology and its applicability to sulfur-containing heterocycles. The use of potassium phosphate as the base and 1,4-dioxane as the solvent at 90°C provides optimal conditions for these transformations.

Pyridine-octene conjugates represent a particularly challenging substrate class due to the potential for catalyst poisoning by the pyridine nitrogen [1] [2]. Nevertheless, successful coupling has been achieved using tetrakis(triphenylphosphine)palladium(0) with sodium carbonate in a biphasic dimethoxyethane-water system at 85°C, yielding 75% of the desired product with >97% E-selectivity. This methodology has proven invaluable for constructing nitrogen-containing aromatic systems with precisely controlled substitution patterns.

Fluorene-octene derivatives have been synthesized in 80% yield using palladium(II) acetate with XPhos ligand, demonstrating the applicability of this methodology to polycyclic aromatic systems [3] [2]. The reaction conditions employed potassium carbonate as the base in tetrahydrofuran at 75°C, providing optimal results for these sterically demanding substrates. The exceptional stereoselectivity observed (>99% E) highlights the precision achievable with this synthetic approach.

The mechanistic understanding of these coupling reactions has been extensively studied through kinetic investigations and computational modeling [1] [6]. The transmetalation step, which involves the transfer of the organic group from boron to palladium, has been identified as the rate-determining step in most cases. The high stereoselectivity observed can be attributed to the retention of configuration during this key transformation, as the sp2-hybridized boron center undergoes transmetalation with complete preservation of the original stereochemistry.

Tandem Coupling Strategies for Complex Molecule Assembly

The development of tandem coupling strategies utilizing E-1-Octenylboronic acid has opened new avenues for the efficient construction of complex molecular architectures [7] [8]. These methodologies combine multiple bond-forming reactions in a single synthetic sequence, dramatically reducing the number of isolation and purification steps required while maintaining high levels of stereochemical control.

Sequential Suzuki-Heck coupling represents one of the most powerful tandem strategies for constructing polyene natural products [9] [10]. This approach involves the initial Suzuki-Miyaura coupling of E-1-Octenylboronic acid with an aryl halide bearing a pendant alkene, followed by an intramolecular Heck reaction to form complex polycyclic structures. The overall yield of 68% achieved through this strategy demonstrates its synthetic utility, particularly considering the high degree of structural complexity introduced in just two synthetic steps.

The sequential nature of this transformation requires careful optimization of reaction conditions to ensure compatibility between the two coupling processes [9] [10]. Typical conditions involve the use of palladium(II) acetate as the catalyst, with triphenylphosphine as the supporting ligand and potassium carbonate as the base. The reaction is typically conducted in N,N-dimethylformamide at elevated temperatures (100-110°C) to promote both the initial cross-coupling and the subsequent cyclization.

Suzuki-Sonogashira tandem coupling has emerged as a particularly versatile strategy for constructing aryl-alkyne-alkene systems [10] [11]. This methodology involves the coupling of E-1-Octenylboronic acid with an aryl halide containing a terminal alkyne functionality, followed by an intramolecular Sonogashira coupling to form complex polycyclic structures. The overall yield of 72% achieved through this approach, combined with the excellent stereoselectivity maintained throughout the sequence, makes it an attractive option for natural product synthesis.

The mechanistic complexity of tandem Suzuki-Sonogashira coupling requires careful consideration of catalyst loading and reaction conditions [10] [11]. The use of palladium(0) catalysts with appropriate phosphine ligands has proven essential for achieving high efficiency in both coupling steps. Copper(I) iodide is typically employed as a co-catalyst to facilitate the Sonogashira coupling, while maintaining the stereochemical integrity of the alkene moiety.

Suzuki-Buchwald-Hartwig tandem coupling represents a powerful approach for constructing nitrogen-containing molecular frameworks [12] [13]. This strategy involves the initial coupling of E-1-Octenylboronic acid with an aryl halide bearing an amine functionality, followed by intramolecular amination to form complex heterocyclic structures. The overall yield of 65% achieved through this methodology demonstrates its potential for accessing medicinally relevant molecular architectures.

The development of effective Suzuki-Buchwald-Hartwig tandem sequences requires careful optimization of catalyst systems and reaction conditions [12] [13]. The use of palladium(0) catalysts with bulky, electron-rich phosphine ligands has proven essential for achieving high efficiency in both coupling steps. The choice of base is particularly critical, as it must be compatible with both the cross-coupling and the amination processes.

Suzuki-Stille tandem coupling has been developed as an alternative to traditional tin-based methodologies, offering improved environmental compatibility while maintaining high synthetic efficiency [14] [15]. This approach involves the coupling of E-1-Octenylboronic acid with an aryl halide bearing an organotin functionality, followed by intramolecular Stille coupling to form complex biaryl structures. The overall yield of 70% achieved through this methodology, combined with the elimination of toxic tin reagents, makes it an attractive option for large-scale applications.

Suzuki-Negishi tandem coupling represents a mild and efficient approach for constructing complex molecular architectures through zinc-mediated bond formation [16] [17]. This strategy involves the coupling of E-1-Octenylboronic acid with an aryl halide bearing an organozinc functionality, followed by intramolecular Negishi coupling to form polycyclic structures. The overall yield of 75% achieved through this methodology, combined with the mild reaction conditions required, makes it particularly suitable for complex molecule synthesis.

The mechanistic understanding of these tandem coupling processes has been extensively studied through detailed kinetic investigations and computational modeling [16] [17]. The key challenge in developing effective tandem sequences lies in balancing the reactivity requirements of the individual coupling steps while maintaining compatibility between the different organometallic species involved. The use of appropriate ligand systems and careful control of reaction conditions has proven essential for achieving high efficiency in these complex transformations.

Role in Stereoselective Alkene Functionalization

E-1-Octenylboronic acid serves as an exceptional substrate for various stereoselective alkene functionalization reactions, offering unique opportunities for constructing complex molecular architectures with precise stereochemical control [18] [19]. The inherent reactivity of the terminal alkene moiety, combined with the directing effects of the boronic acid functionality, enables highly selective transformations that would be difficult to achieve with other substrate classes.

Diastereocontrol in Conjugated Diene Synthesis

The synthesis of conjugated dienes through diastereocontrolled reactions of E-1-Octenylboronic acid represents one of the most significant achievements in modern stereoselective synthesis [20] [21]. These transformations enable the construction of complex polyene systems with exceptional control over both regio- and stereochemistry, making them invaluable tools for natural product synthesis and materials science applications.

Hydroboration reactions of E-1-Octenylboronic acid have been extensively investigated as a means of accessing functionalized organoboron compounds with high stereoselectivity [22] [23]. The reaction of E-1-Octenylboronic acid with borane-tetrahydrofuran complex, followed by oxidative workup with hydrogen peroxide and sodium hydroxide, yields the corresponding alcohol with >95:5 diastereoselectivity and 85% yield. The exceptional stereoselectivity observed in these transformations has been attributed to the syn-selective nature of the hydroboration process and the conformational preferences imposed by the existing boronic acid functionality.

The mechanistic understanding of hydroboration reactions involving E-1-Octenylboronic acid has been extensively studied through computational modeling and experimental investigations [22] [23]. The reaction proceeds through a concerted mechanism involving the simultaneous formation of carbon-hydrogen and carbon-boron bonds, with the stereochemical outcome determined by the approach geometry of the borane reagent to the alkene substrate. The presence of the boronic acid functionality provides additional stabilization through potential coordination effects, contributing to the high selectivity observed.

Epoxidation reactions of E-1-Octenylboronic acid using meta-chloroperoxybenzoic acid have been shown to proceed with excellent diastereoselectivity (>90:10) and good yield (78%) [24] [25]. The reaction is typically conducted in dichloromethane at 0°C to minimize competing side reactions and maximize the stereochemical control. The anti-selective nature of this transformation provides access to epoxide products with complementary stereochemistry to those obtained through syn-selective processes.

The stereochemical outcome of epoxidation reactions has been rationalized through detailed mechanistic studies and computational modeling [24] [25]. The reaction proceeds through a concerted mechanism involving the transfer of oxygen from the peracid to the alkene substrate, with the stereochemical outcome determined by the approach geometry and the steric environment around the reactive center. The presence of the boronic acid functionality can influence the reaction pathway through electronic effects and potential coordination interactions.

Dihydroxylation reactions of E-1-Octenylboronic acid using osmium tetroxide and N-methylmorpholine N-oxide have been developed as a highly effective method for constructing syn-diol products with exceptional stereoselectivity (>98:2) and good yield (88%) [26] [25]. The reaction is typically conducted in an acetone-water mixture at room temperature, providing optimal conditions for the osmium-catalyzed transformation. The syn-selective nature of this process complements the anti-selective epoxidation methodology, providing access to diol products with complementary stereochemistry.

The mechanistic understanding of osmium-catalyzed dihydroxylation reactions has been extensively studied through kinetic investigations and computational modeling [26] [25]. The reaction proceeds through a [3+2] cycloaddition mechanism involving the formation of a metallocyclic intermediate, followed by hydrolysis to release the syn-diol product. The high stereoselectivity observed can be attributed to the rigid geometry of the osmium-containing intermediate and the steric constraints imposed by the substrate structure.

Cyclopropanation reactions of E-1-Octenylboronic acid using rhodium(II) acetate and ethyl diazoacetate have been developed as an effective method for constructing cyclopropane-containing products with good diastereoselectivity (>85:15) and moderate yield (72%) [20] [27]. The reaction is typically conducted in dichloromethane at room temperature, with the rhodium catalyst facilitating the decomposition of the diazo compound and the subsequent cyclopropanation process. The trans-selective nature of this transformation provides access to cyclopropane products with defined stereochemistry.

The mechanistic complexity of rhodium-catalyzed cyclopropanation reactions has been extensively investigated through detailed kinetic studies and computational modeling [20] [27]. The reaction proceeds through the formation of a rhodium-carbene intermediate, followed by [2+1] cycloaddition with the alkene substrate to form the cyclopropane product. The stereochemical outcome is determined by the approach geometry of the carbene to the alkene and the steric environment around the reactive center.

Aminohydroxylation reactions of E-1-Octenylboronic acid using osmium tetroxide, N-methylmorpholine N-oxide, and methanesulfonamide have been developed as a powerful method for constructing amino alcohol products with excellent diastereoselectivity (>92:8) and good yield (80%) [28] [29]. The reaction is typically conducted in a tert-butanol-water mixture at room temperature, providing optimal conditions for the osmium-catalyzed transformation. The syn-selective nature of this process enables the construction of amino alcohol products with defined stereochemistry.

The development of effective aminohydroxylation methodologies has required extensive optimization of reaction conditions and catalyst systems [28] [29]. The use of osmium tetroxide as the catalyst, combined with appropriate nitrogen sources and oxidants, has proven essential for achieving high efficiency and selectivity in these transformations. The stereochemical outcome is determined by the same mechanistic principles that govern dihydroxylation reactions, with the nitrogen nucleophile participating in the ring-opening of the metallocyclic intermediate.

Conjugated diene synthesis through diastereocontrolled reactions of E-1-Octenylboronic acid has been achieved through various methodologies, each offering unique advantages in terms of stereoselectivity and functional group tolerance [21] [30]. The construction of 1,3-butadiene derivatives has been accomplished with excellent diastereoselectivity (95:5) and good yield (82%), demonstrating the effectiveness of these approaches for accessing simple conjugated systems with high stereochemical purity.

The synthesis of 1,3-pentadiene systems through diastereocontrolled reactions has been achieved with good diastereoselectivity (92:8) and moderate yield (78%) [21] [30]. The incorporation of methyl branching in these systems provides additional complexity while maintaining high levels of stereochemical control. The E,E-selectivity exceeding 95% in these transformations demonstrates the precision achievable with these synthetic methodologies.

More complex 1,3-hexadiene conjugates have been synthesized with exceptional diastereoselectivity (98:2) and good yield (85%) [21] [30]. The extended chain length in these systems provides additional conformational flexibility while maintaining excellent stereochemical control. The E,E-selectivity exceeding 98% achieved in these transformations highlights the robustness of the synthetic methodology.

Cyclic diene synthesis through diastereocontrolled reactions has been achieved with good diastereoselectivity (90:10) and moderate yield (75%) [21] [30]. The ring constraint in these systems provides additional challenges in terms of conformational control but offers unique opportunities for accessing complex polycyclic architectures. The E,E-selectivity exceeding 92% achieved in these transformations demonstrates the applicability of these methodologies to constrained ring systems.

Heteroatom-substituted diene synthesis has been accomplished with excellent diastereoselectivity (94:6) and good yield (80%) [21] [30]. The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur in these systems provides additional functionality while maintaining high levels of stereochemical control. The E,E-selectivity exceeding 96% achieved in these transformations demonstrates the broad applicability of these synthetic approaches.

The mechanistic understanding of conjugated diene synthesis through diastereocontrolled reactions has been extensively studied through detailed kinetic investigations and computational modeling [21] [30]. The key factors determining the stereochemical outcome include the conformational preferences of the substrate, the steric environment around the reactive center, and the electronic effects of the boronic acid functionality. The development of predictive models for these transformations has enabled the rational design of new synthetic methodologies with improved selectivity and efficiency.

The synthetic applications of these conjugated diene systems extend far beyond simple structural studies, encompassing areas such as natural product synthesis, materials science, and pharmaceutical development [21] [30]. The high stereochemical purity achievable through these methodologies makes them particularly valuable for applications requiring precise control over molecular geometry and electronic properties.

Advanced applications of E-1-Octenylboronic acid in stereoselective synthesis have been demonstrated through the construction of complex natural product fragments and bioactive molecules [31] [32]. The exceptional stereochemical control achievable with this reagent has enabled the synthesis of challenging molecular architectures that would be difficult to access through conventional methodologies. The development of new synthetic strategies based on E-1-Octenylboronic acid continues to expand the boundaries of what is achievable in modern organic synthesis.

The future prospects for E-1-Octenylboronic acid in stereoselective synthesis remain extremely promising, with ongoing research focusing on the development of new reaction methodologies and the expansion of substrate scope [31] [32]. The continued advancement of computational tools and mechanistic understanding will undoubtedly lead to even more efficient and selective synthetic approaches based on this versatile reagent.

Dates

Last modified: 08-19-2023

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